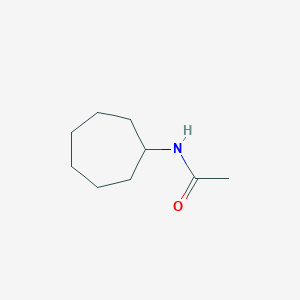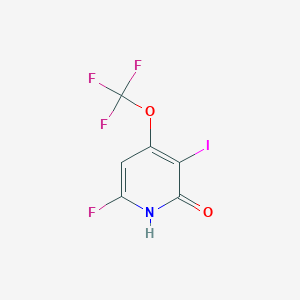
6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine is a complex organic compound that features a pyridine ring substituted with fluorine, iodine, hydroxyl, and trifluoromethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine substituent can be reduced to a hydrogen atom.
Substitution: The fluorine, iodine, and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the iodine substituent may produce a fluorinated pyridine derivative.
科学的研究の応用
6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for specific targets. These interactions can modulate biological pathways and lead to various physiological effects .
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the hydroxyl and iodine substituents.
3-Fluoro-4-hydroxy-2-iodopyridine: Similar to the target compound but without the trifluoromethoxy group.
Uniqueness
6-Fluoro-2-hydroxy-3-iodo-4-(trifluoromethoxy)pyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both fluorine and iodine atoms, along with the trifluoromethoxy group, enhances its reactivity and potential for diverse applications .
特性
分子式 |
C6H2F4INO2 |
|---|---|
分子量 |
322.98 g/mol |
IUPAC名 |
6-fluoro-3-iodo-4-(trifluoromethoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H2F4INO2/c7-3-1-2(14-6(8,9)10)4(11)5(13)12-3/h1H,(H,12,13) |
InChIキー |
ZATKUYHOJAHSBT-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)C(=C1OC(F)(F)F)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


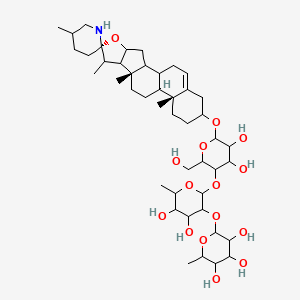
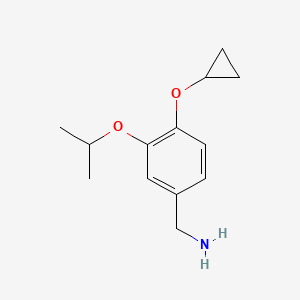
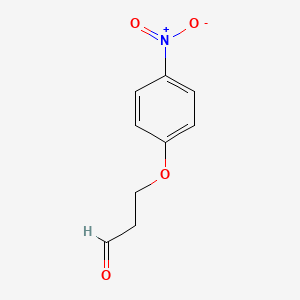
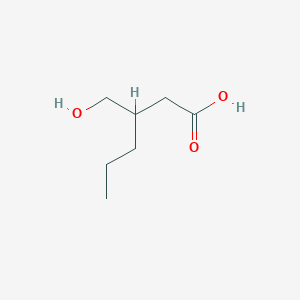
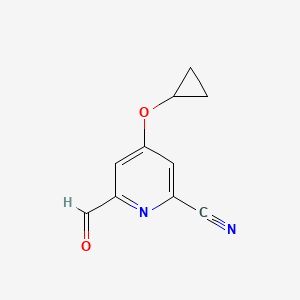
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
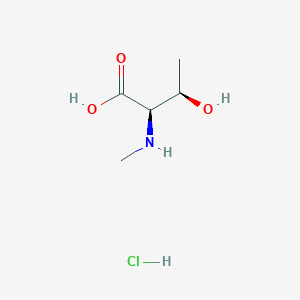
![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)
![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)

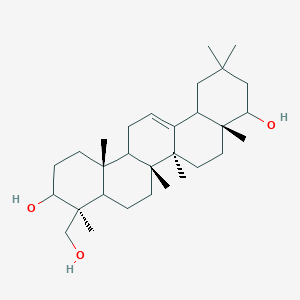
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
